Promestriene-d3

Description

BenchChem offers high-quality Promestriene-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Promestriene-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H32O2 |

|---|---|

Poids moléculaire |

331.5 g/mol |

Nom IUPAC |

(8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-(3,3,3-trideuteriopropoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1/i1D3 |

Clé InChI |

IUWKNLFTJBHTSD-DGLXHAEHSA-N |

SMILES isomérique |

[2H]C([2H])([2H])CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC)C |

SMILES canonique |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to Promestriene-d3: Structure, Properties, and Application in Quantitative Analysis

Abstract

This technical guide provides an in-depth examination of Promestriene-d3, the deuterium-labeled analog of the synthetic estrogen, Promestriene. As a stable isotope-labeled internal standard, Promestriene-d3 is a critical tool for achieving accuracy and precision in the quantitative analysis of Promestriene in complex biological matrices. This document details the chemical structure and physicochemical properties of Promestriene-d3. Furthermore, it presents a comprehensive, field-proven protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, elucidating the rationale behind key experimental steps. This guide is intended to serve as an essential resource for researchers and analytical scientists engaged in pharmaceutical and clinical research.

Chemical Identity and Physicochemical Properties

Promestriene-d3 is a synthetic derivative of estradiol, where three hydrogen atoms on the terminal methyl group of the 3-propoxy ether have been replaced with deuterium atoms.[1] This isotopic substitution renders it chemically identical to Promestriene in terms of reactivity and chromatographic behavior but distinguishable by mass spectrometry. This key difference is the foundation of its utility as an internal standard.[2]

The parent compound, Promestriene, is a 3-propyl and 17β-methyl ether of estradiol and is used topically for the treatment of vaginal atrophy.[3][4] It is designed for local action with minimal systemic absorption.[4][5] The development of robust analytical methods is crucial for studying its pharmacokinetics, even at low concentrations.

Table 1: Physicochemical Properties of Promestriene-d3

| Property | Value | Source(s) |

| Chemical Name | (17β)-17-Methoxy-3-(propoxy-d3)estra-1,3,5(10)-triene | [1] |

| Molecular Formula | C₂₂H₂₉D₃O₂ | [1][6] |

| Molecular Weight | 331.51 g/mol | [1][7] |

| Parent Compound | Promestriene (CAS: 39219-28-8) | [6][8][9] |

| CAS Number | 1316849-37-2 | [1] |

| Category | Stable Isotope-Labeled Reference Standard | [1][6] |

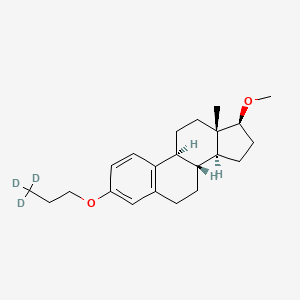

Chemical Structure Visualization

The structure of Promestriene-d3 is based on the core steroid nucleus of estradiol, with specific ether modifications at the C3 and C17 positions. The deuterium labeling is located on the propoxy group at the C3 position.

Caption: Chemical structure of Promestriene-d3.

The Role of Stable Isotope-Labeled Internal Standards in Quantitative Mass Spectrometry

In quantitative analysis, particularly LC-MS/MS, an internal standard (IS) is essential for correcting analytical variability. An ideal IS should behave identically to the analyte during sample preparation (extraction, derivatization) and analysis (chromatography, ionization) but be distinguishable by the detector.

Expertise & Experience: Stable isotope-labeled (SIL) compounds, such as Promestriene-d3, are considered the "gold standard" for internal standards in mass spectrometry.[2] The rationale is as follows:

-

Co-elution: Because the isotopic substitution has a negligible effect on physicochemical properties, Promestriene-d3 co-elutes with the unlabeled Promestriene. This ensures that any variations in retention time or matrix effects at that specific point in the chromatogram affect both the analyte and the IS equally.

-

Equivalent Extraction Recovery: During sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the SIL-IS and the analyte will have virtually identical recovery rates, correcting for sample loss.[2]

-

Correction for Ionization Variability: The analyte and IS experience the same degree of ionization enhancement or suppression in the mass spectrometer's ion source, a common issue with complex biological samples.[10]

Trustworthiness: By adding a known quantity of Promestriene-d3 to every sample, calibrator, and quality control (QC) standard at the beginning of the workflow, a ratio of the analyte peak area to the IS peak area is calculated. This ratio is used for quantification, providing a self-validating system that ensures high accuracy and precision by normalizing for procedural variations.

Experimental Protocol: Quantification of Promestriene in Human Plasma via LC-MS/MS

This protocol describes a validated methodology for the sensitive and selective quantification of Promestriene in human plasma, employing Promestriene-d3 as the internal standard. This method is grounded in established principles for the analysis of steroid hormones.[2][11]

4.1. Materials and Reagents

-

Standards: Promestriene analytical standard, Promestriene-d3 internal standard.

-

Solvents: HPLC-grade Methanol, Acetonitrile, Water, Methyl-tert-butyl ether (MTBE).

-

Reagents: Formic Acid.

-

Plasma: Human plasma (K₂-EDTA), Charcoal-stripped human plasma (for calibrators and QCs).

-

Extraction Supplies: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg).

4.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately dissolve Promestriene and Promestriene-d3 in methanol.

-

Working Calibrator Solutions: Serially dilute the Promestriene stock solution with 50:50 methanol/water to prepare a series of working solutions for spiking into charcoal-stripped plasma, creating a calibration curve (e.g., 0.1 to 100 ng/mL).

-

Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the Promestriene-d3 stock solution with methanol. The optimal concentration should be determined during method development.

4.3. Sample Preparation: Solid-Phase Extraction (SPE)

-

Causality: SPE is chosen over simple protein precipitation to remove a greater degree of interfering substances like phospholipids and salts, which can cause significant ion suppression in the MS source, thereby improving sensitivity and robustness.[12]

-

Pre-treatment: To 500 µL of plasma sample, calibrator, or QC in a clean tube, add 50 µL of the Promestriene-d3 IS working solution. Vortex for 10 seconds.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid). Vortex and transfer to an autosampler vial.

4.4. LC-MS/MS Conditions

-

Rationale: A C18 reversed-phase column is used for effective separation of lipophilic steroids.[13] Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.[14]

-

Liquid Chromatography (LC):

-

Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start at ~50% B, increasing to 95% B over several minutes to elute the analytes, followed by a wash and re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions (Hypothetical): These must be optimized empirically by infusing the pure compounds.

-

Promestriene: e.g., m/z 329.3 → [product ion 1], m/z 329.3 → [product ion 2]

-

Promestriene-d3: e.g., m/z 332.3 → [product ion 1], m/z 332.3 → [product ion 2]

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and gas flows to maximize signal for each transition.

-

Analytical Workflow Visualization

The following diagram outlines the logical flow of the quantitative analysis process, from sample receipt to final data generation.

Caption: LC-MS/MS workflow for Promestriene quantification.

Conclusion

Promestriene-d3 is an indispensable tool for the accurate quantification of Promestriene in preclinical and clinical research. Its chemical properties make it an ideal stable isotope-labeled internal standard, enabling the development of highly reliable and robust bioanalytical methods using LC-MS/MS. The detailed protocol and workflow provided in this guide offer a validated framework for scientists, ensuring data integrity and adherence to the highest standards of scientific rigor.

References

-

Pharmaffiliates. (n.d.). Promestriene-d3 | CAS No : 1316849-37-2. Retrieved from Pharmaffiliates website. [Link]

-

ArtMolecule. (n.d.). Promestriene D3. Retrieved from ArtMolecule website. [Link]

-

Biocompare. (n.d.). Promestriene. Retrieved from Biocompare website. [Link]

-

Drug Central. (n.d.). promestriene. Retrieved from Drug Central website. [Link]

-

Wang, F., & Li, Y. (2007). Determination of promestriene and its related substances by HPLC. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Promestriene. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Promestriene. Retrieved from [Link]

-

Carter, G. D., & Jones, J. C. (2013). Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent. PMC. [Link]

-

Taylor & Francis. (n.d.). Promestriene – Knowledge and References. Retrieved from Taylor & Francis website. [Link]

-

Farré, M., Pérez, S., & Barceló, D. (2011). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PMC. [Link]

-

Jenkins, K. M., et al. (2020). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

-

Dufour, P., et al. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons. PubMed. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Promestriene - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Promestriene-D3 - Acanthus Research [acanthusresearch.com]

- 7. Promestriene D3 | [artmolecule.fr]

- 8. promestriene [drugcentral.org]

- 9. Promestriene | CAS 39219-28-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Deuterated Promestriene

Abstract

This guide provides an in-depth analysis of the core physicochemical properties of deuterated Promestriene, designed for researchers, scientists, and professionals in drug development. Promestriene, a synthetic estradiol analogue, is utilized for its localized estrogenic effects, particularly in treating vaginal atrophy.[1][2] The strategic incorporation of deuterium—a stable, non-radioactive isotope of hydrogen—represents a key pharmaceutical tactic to enhance a drug's metabolic profile.[3][4] This document elucidates the theoretical and practical aspects of characterizing deuterated Promestriene, contrasting its properties with the non-deuterated parent compound. We will explore the causality behind experimental choices for determining critical parameters such as solubility, lipophilicity, stability, and spectroscopic identity, grounding our protocols in authoritative guidelines from the OECD and ICH.

Introduction: The Rationale for Deuterating Promestriene

Promestriene (3-propoxy-17β-methoxy-estra-1,3,5(10)-triene) exerts its therapeutic effect locally with minimal systemic absorption.[5] However, like many steroidal compounds, it is subject to metabolic processes, primarily mediated by cytochrome P450 enzymes.[] Deuteration, the substitution of a protium (¹H) atom with a deuterium (²H) atom at a specific molecular position, is a subtle yet powerful modification. The carbon-deuterium (C-D) bond is approximately 6-10 times more stable than the carbon-hydrogen (C-H) bond due to its lower zero-point energy.[3] This increased bond strength can significantly slow down metabolic reactions that involve the cleavage of that bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[3][7]

For Promestriene, deuteration at metabolically labile sites—such as the ether linkages—could potentially reduce the rate of enzymatic cleavage, thereby enhancing its local residence time and efficacy while further minimizing any potential for systemic exposure. This guide will focus on a hypothetical deuterated analogue, Promestriene-d5 , where the ethyl moiety of the propoxy group is fully deuterated.

Molecular Profile and Identification

A precise definition of the molecular entity is the foundation of all subsequent characterization.

| Property | Promestriene (Non-Deuterated) | Promestriene-d5 (Hypothetical Deuterated) |

| IUPAC Name | (8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene[1] | (8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-(propoxy-d5)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |

| CAS Number | 39219-28-8[8][9] | Not Available |

| Molecular Formula | C₂₂H₃₂O₂[8][9] | C₂₂H₂₇D₅O₂ |

| Molecular Weight | 328.49 g/mol [10][11] | 333.52 g/mol |

| Exact Mass | 328.24023 Da[1][9] | 333.27161 Da |

Aqueous and Organic Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. For a topically applied drug like Promestriene, solubility in relevant vehicles is paramount. Promestriene is known to be practically insoluble in water but soluble in various organic solvents.[9][12] Deuteration is not expected to dramatically alter solubility, as it does not significantly change the molecule's polarity, but minor differences may arise.

Experimental Protocol: Solubility Determination (OECD 105 Shake-Flask Method)

The Shake-Flask method is a standard approach for determining the water solubility of substances with solubility greater than 10⁻² g/L.[13][14]

Causality: This method is chosen for its robustness and direct measurement of a saturated solution at equilibrium. Temperature control is critical as solubility is temperature-dependent. The use of a suitable analytical method like HPLC ensures accurate quantification in the presence of potential impurities.[15]

Methodology:

-

Preparation: Add an excess amount of the test substance (e.g., Promestriene-d5) to a known volume of purified water (or other solvent) in a flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C ± 0.5°C) for a sufficient period to reach equilibrium. A preliminary test should establish this duration (typically 24-48 hours).

-

Phase Separation: Cease agitation and allow the mixture to stand at the test temperature to permit phase separation. Centrifuge the sample at the same temperature to remove undissolved solid.

-

Quantification: Carefully extract an aliquot of the clear, supernatant aqueous phase.

-

Analysis: Determine the concentration of the dissolved substance using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

Table: Predicted Solubility Comparison

| Solvent | Promestriene Solubility | Expected Promestriene-d5 Solubility |

| Water | Insoluble[12] | Expected to remain practically insoluble |

| Methanol | Slightly Soluble[9] | Slightly Soluble |

| Ethanol | ≥29.85 mg/mL[12] | Similar solubility expected |

| DMSO | ≥12.36 mg/mL (with ultrasonic)[12] | Similar solubility expected |

| Chloroform | Slightly Soluble[9] | Slightly Soluble |

Caption: OECD 105 Shake-Flask Method Workflow.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to permeate biological membranes. A higher LogP value indicates greater lipid solubility.

Causality: Deuteration can subtly decrease lipophilicity (lower LogP) due to the slightly smaller molar volume and altered van der Waals forces of C-D bonds compared to C-H bonds.[3] While this effect is typically small, it is an important parameter to verify. The HPLC method is chosen for its speed, high throughput, and requirement for only small amounts of substance, making it ideal for drug discovery settings.

Experimental Protocol: LogP Determination by HPLC (OECD 117)

This method correlates a substance's retention time on a reversed-phase HPLC column with the known LogP values of a series of reference compounds.

Methodology:

-

Reference Standards: Prepare solutions of at least 6 reference compounds with known LogP values that bracket the expected LogP of the test substance.

-

System Setup: Use a reversed-phase HPLC system (e.g., C18 column) with a mobile phase of methanol/water at a constant temperature.

-

Calibration: Inject each reference standard and record its retention time (t_R). Calculate the retention factor k = (t_R - t_0) / t_0, where t_0 is the dead-time.

-

Regression Analysis: Plot log k versus the known LogP values for the reference compounds. Perform a linear regression to generate a calibration curve.

-

Sample Analysis: Inject the deuterated Promestriene sample under identical conditions and determine its retention factor.

-

LogP Calculation: Use the regression equation from the calibration curve to calculate the LogP of the test substance.

Table: Lipophilicity Data

| Parameter | Promestriene | Expected Promestriene-d5 |

| XLogP3 | 4.5[1][9] | ~4.4 - 4.5 |

| LogP | 5.35[9] | Expected to be slightly lower |

Caption: Lipophilicity and HPLC Retention Relationship.

Solid-State Properties: Melting Point & Polymorphism

The solid-state characteristics of an active pharmaceutical ingredient (API) are vital for its stability, dissolution rate, and manufacturability.

-

Melting Point: The melting point of Promestriene is reported to be in the range of 64-66°C.[8][9] Deuteration is unlikely to cause a significant change in the melting point, as it does not alter the crystal lattice energy substantially.

-

Polymorphism: Many steroidal compounds exhibit polymorphism—the ability to exist in multiple crystalline forms.[17][18] Different polymorphs can have different solubilities and stabilities, making polymorphic control a critical aspect of drug development.[19][20] While deuteration does not inherently induce polymorphism, the synthesis and purification of a deuterated analogue may yield a different polymorphic form than the parent compound, necessitating thorough characterization.

Characterization Techniques

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and detect polymorphic transitions.

-

X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for a specific crystalline form, allowing for the identification and differentiation of polymorphs.

Chemical and Metabolic Stability

The primary motivation for developing deuterated Promestriene is to enhance its stability, particularly against metabolic degradation. Stability testing is performed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[21][22][23]

Experimental Protocol: Forced Degradation Study (ICH Q1A)

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[21]

Causality: Subjecting the API to stress conditions more severe than accelerated stability testing helps to rapidly assess its intrinsic stability. This information is crucial for developing stable formulations and selecting appropriate analytical methods capable of separating the API from its degradants.

Methodology:

-

Acid/Base Hydrolysis: Treat solutions of the API with dilute HCl and NaOH at elevated temperatures.

-

Oxidation: Expose the API solution to an oxidizing agent, such as hydrogen peroxide (H₂O₂).

-

Thermal Stress: Store the solid API at high temperatures (e.g., 60-80°C).

-

Photostability (ICH Q1B): Expose the solid API and its solution to a specified intensity of UV and visible light.[23]

-

Analysis: At specified time points, analyze all samples by a stability-indicating HPLC method (e.g., a gradient method capable of resolving all degradation products) to quantify the amount of remaining API and profile the degradants.

Experimental Protocol: In Vitro Metabolic Stability

Causality: This assay directly measures the impact of the KIE. By incubating the drug with liver microsomes, which contain high concentrations of CYP enzymes, we can simulate hepatic metabolism and quantify the rate of drug clearance. A slower clearance rate for Promestriene-d5 compared to Promestriene would provide direct evidence of improved metabolic stability.

Methodology:

-

Incubation: Incubate Promestriene and Promestriene-d5 separately at a low concentration (e.g., 1 µM) with human liver microsomes (HLM) and an NADPH-regenerating system (to initiate the enzymatic reaction) at 37°C.

-

Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent drug.

-

Calculation: Plot the natural log of the remaining drug concentration versus time. The slope of this line is used to calculate the in-vitro half-life (t₁/₂).

Caption: Workflow for Chemical and Metabolic Stability Testing.

Spectroscopic Fingerprinting

Spectroscopic analysis provides unambiguous identification and structural confirmation. Deuteration introduces distinct and predictable changes in the spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In Promestriene-d5, the signals corresponding to the deuterated positions on the propoxy chain will disappear from the proton spectrum. This absence is a primary confirmation of successful deuteration.

-

¹³C NMR: The carbon signals at the sites of deuteration will show a characteristic multiplet splitting due to C-D coupling and will be slightly upfield shifted.

-

²H NMR: A deuterium NMR experiment will show signals only for the deuterated positions, providing direct proof of the location and purity of isotopic labeling.

-

-

Infrared (IR) Spectroscopy: The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. The corresponding C-D stretching vibration is shifted to a lower frequency, appearing around 2100-2200 cm⁻¹, due to the heavier mass of deuterium.[24] This shift provides a clear diagnostic marker for deuteration.

-

Mass Spectrometry (MS): Mass spectrometry provides the most direct confirmation of the change in molecular weight. The molecular ion peak ([M]⁺ or [M+H]⁺) for Promestriene-d5 will be observed at a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of non-deuterated Promestriene, corresponding to the five deuterium atoms incorporated.

Conclusion

The physicochemical characterization of deuterated Promestriene is a multi-faceted process grounded in established regulatory and scientific principles. While many properties, such as melting point and solubility, are expected to show minimal changes, the critical distinction lies in its enhanced metabolic stability due to the Kinetic Isotope Effect. A comprehensive evaluation, following the protocols outlined in this guide, is essential to validate the identity, purity, and stability of the deuterated molecule. The predictable shifts in spectroscopic data (NMR, IR, MS) provide definitive confirmation of successful deuteration, while in vitro metabolism studies offer direct evidence of the intended therapeutic advantage. This rigorous characterization forms the bedrock for the successful development of deuterated Promestriene as a potentially improved therapeutic agent.

References

-

ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

-

ChemBK. (2024, April 10). Promestriene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Promestriene. PubChem. Retrieved from [Link]

-

Carl ROTH. (n.d.). Promestriene, 100 mg, CAS No. 39219-28-8. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]

-

LookChem. (n.d.). Promestriene. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

T. P. J. L. & P. M. (2020). Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Sciences Europe. Retrieved from [Link]

-

Carl ROTH. (n.d.). Promestriene, 100 mg, CAS No. 39219-28-8. Retrieved from [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Minaev, B. F., & Minaeva, V. A. (2006). Study of IR spectrum of the 17β-estradiol using quantum-chemical density functional theory. Biopolymers and Cell, 22(5), 366-373. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of promestriene and its related substances by HPLC. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

-

Saudan, C., et al. (2014). Confounding factors and genetic polymorphism in the evaluation of individual steroid profiling. British Journal of Sports Medicine, 48(10). Retrieved from [Link]

-

Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205860. Retrieved from [Link]

-

Radboud Repository. (n.d.). Control of crystal morphology and polymorphism using a model steroid. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

ChemRxiv. (n.d.). Detection of Estrogenic Hormones Using Plasmonic Nanostructures. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Development and validation of a HPLC method for the simultaneous determination of chlorquinaldol and promestriene in complex prescription. Retrieved from [Link]

-

Jaouen, G., et al. (1989). Organometallic-labeled steroids: synthesis, interaction with lamb uterine estrogen receptor, and detection by infrared spectroscopy. PubMed. Retrieved from [Link]

-

Beyene, A. G., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Cancer Management and Research, 14, 2875–2888. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Molecular and chemical characterization by Fourier transform infrared spectroscopy of human breast cancer cells with estrogen receptor. Retrieved from [Link]

-

Turza, A., et al. (2020). Exploring the Polymorphism of Drostanolone Propionate. Molecules, 25(6), 1363. Retrieved from [Link]

-

ACS Publications. (2014, March 20). Rapid and Sensitive Screening of 17β-Estradiol Estrogenicity Using Fourier Transform Infrared Imaging Spectroscopy (FT-IRIS). Environmental Science & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Deuterium Oxide and Deuteration Effects on Pharmacology. Retrieved from [Link]

-

MDPI. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Exploring the Polymorphism of Drostanolone Propionate. Retrieved from [Link]

-

Informatics Journals. (2025, December 15). Enhancing the Properties of Natural Products and Other Drugs: Deuterium: A Novel Approach. Retrieved from [Link]

-

Biocompare. (n.d.). Promestriene. Retrieved from [Link]

-

De Gruyter. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). NMR spectroscopy. Retrieved from [Link]

Sources

- 1. Promestriene | C22H32O2 | CID 9883915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. informaticsjournals.co.in [informaticsjournals.co.in]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. lookchem.com [lookchem.com]

- 10. Promestriene, 100 mg, CAS No. 39219-28-8 | Ligands | Life Science | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 11. Promestriene, 100 mg, CAS No. 39219-28-8 | Ligands | Life Science | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 12. apexbt.com [apexbt.com]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. oecd.org [oecd.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 20. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs [mdpi.com]

- 21. scribd.com [scribd.com]

- 22. ICH Official web site : ICH [ich.org]

- 23. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 24. scispace.com [scispace.com]

An In-depth Technical Guide to Promestriene-d3: Synthesis, Identification, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Promestriene-d3, a deuterated analog of the synthetic estrogen, Promestriene. As a stable isotope-labeled internal standard, Promestriene-d3 is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Promestriene in complex biological matrices. This document delves into the core aspects of Promestriene-d3, including its chemical identity and CAS number, a representative synthetic pathway, and detailed analytical methodologies for its identification and characterization. The guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important analytical standard.

Introduction to Promestriene and the Role of Isotopic Labeling

Promestriene is a synthetic diethyl-ether of estradiol, utilized topically for the management of vaginal atrophy.[1] It exerts a localized estrogenic effect with minimal systemic absorption.[1] In the realm of drug development and clinical research, the accurate quantification of drug candidates and their metabolites is paramount. Stable isotope labeling, the substitution of one or more atoms of a molecule with their stable (non-radioactive) isotopes, is a cornerstone technique for these quantitative analyses.[2] Deuterium (²H or D), a stable isotope of hydrogen, is frequently employed for this purpose.

The incorporation of deuterium into a drug molecule, such as Promestriene, creates a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry (MS), allowing the deuterated analog to serve as an ideal internal standard in quantitative assays.[2] Promestriene-d3, by co-eluting with Promestriene during chromatographic separation and exhibiting similar ionization efficiency in the mass spectrometer, enables correction for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3]

Chemical Identification and CAS Number

A crucial aspect of any chemical entity is its unique identification. For Promestriene-d3, there has been some ambiguity in its Chemical Abstracts Service (CAS) number, a universally recognized identifier. This guide clarifies the distinction:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Promestriene | 39219-28-8 | C₂₂H₃₂O₂ | 328.49 |

| Promestriene-d3 | 1316849-37-2 | C₂₂H₂₉D₃O₂ | 331.51 |

The CAS number 39219-28-8 correctly identifies the parent compound, Promestriene.[4] While some suppliers may use this CAS number for the deuterated analog, the more specific and accurate identifier for Promestriene-d3, particularly the form deuterated on the propoxy group, is 1316849-37-2 .[5] This specific designation, "(17β)-17-Methoxy-3-(propoxy-d3)estra-1,3,5(10)-triene," precisely describes the location of the deuterium atoms.[5]

Representative Synthesis of Promestriene-d3

While specific proprietary synthesis methods for commercially available Promestriene-d3 are not publicly disclosed, a plausible and scientifically sound synthetic route can be conceptualized based on established organic chemistry principles, particularly the Williamson ether synthesis.[6] The following is a representative, multi-step protocol for the synthesis of Promestriene-d3, starting from estradiol.

Disclaimer: This proposed synthesis is for illustrative purposes and should be adapted and optimized by qualified chemists in a laboratory setting.

Synthesis Workflow

Caption: Representative synthetic workflow for Promestriene-d3.

Step-by-Step Experimental Protocol

Step 1: Protection of the 3-hydroxyl group of Estradiol

-

To a solution of estradiol in acetone, add anhydrous potassium carbonate (K₂CO₃).

-

Slowly add benzyl bromide to the suspension.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-O-Benzyl-Estradiol.

Causality: The phenolic hydroxyl group at the C-3 position is more acidic than the alcoholic hydroxyl at C-17. By using a moderate base like K₂CO₃, we can selectively deprotonate and benzylate the C-3 hydroxyl, protecting it for the subsequent step.

Step 2: Methylation of the 17-hydroxyl group

-

Dissolve 3-O-Benzyl-Estradiol in anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise.

-

Stir the mixture for 30 minutes, then add methyl iodide.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain 3-O-Benzyl-17β-methoxy-estra-1,3,5(10)-triene.

Causality: Sodium hydride is a strong base capable of deprotonating the less acidic C-17 hydroxyl group. The subsequent addition of methyl iodide results in the formation of the 17-methyl ether.

Step 3: Deprotection of the 3-hydroxyl group

-

Dissolve the product from Step 2 in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate to yield 17β-methoxy-estra-1,3,5(10)-trien-3-ol.

Causality: Catalytic hydrogenation is a standard and effective method for the cleavage of benzyl ethers, leaving other functional groups intact.

Step 4: Introduction of the deuterated propyl group

-

Dissolve the product from Step 3 in anhydrous dimethylformamide (DMF).

-

Add anhydrous potassium carbonate.

-

Add 1-bromopropane-d3 to the mixture.

-

Heat the reaction at an elevated temperature (e.g., 60-80 °C) and monitor for completion.

-

Cool the reaction, add water, and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford Promestriene-d3.

Causality: This final step is a Williamson ether synthesis where the deprotonated phenolic hydroxyl attacks the deuterated propyl bromide, forming the desired deuterated ether linkage.

Analytical Identification and Characterization

The confirmation of the chemical structure and the determination of the purity of Promestriene-d3 are achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of Promestriene-d3 and separating it from its non-deuterated counterpart and other impurities.

Representative HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of methanol and water or acetonitrile and a phosphate buffer. A typical mobile phase could be a 98:2 (v/v) mixture of methanol and a phosphate buffer (pH 3.0).[7] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm[7] |

| Column Temperature | 30 °C[7] |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][8] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for confirming the identity of Promestriene-d3 and determining its isotopic purity.

Expected Mass Spectral Data:

| Ion | Expected m/z (Promestriene) | Expected m/z (Promestriene-d3) |

| [M+H]⁺ | 329.25 | 332.27 |

| [M+Na]⁺ | 351.23 | 354.25 |

Analytical Approach: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which should be consistent between Promestriene and Promestriene-d3, with a mass shift corresponding to the number of deuterium atoms in the fragments. The isotopic purity is determined by comparing the signal intensity of the deuterated species to any residual non-deuterated compound.

Caption: General workflow for LC-MS analysis of Promestriene-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the exact location of the deuterium atoms.[7]

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of Promestriene-d3, the signals corresponding to the protons on the propyl group will be absent or significantly reduced in intensity compared to the spectrum of Promestriene. Specifically, the characteristic signals for the -OCH₂CH₂CH₃ group will be missing. Other signals corresponding to the steroidal backbone should remain unchanged.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet signal due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbons in Promestriene.

²H NMR Spectroscopy:

A ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the propyl group, providing direct evidence of deuteration.

Quality Control and Stability

For its use as an internal standard, the quality and stability of Promestriene-d3 are critical.

Quality Control Parameters:

-

Identity: Confirmed by MS and NMR.

-

Purity: Assessed by HPLC-UV and should typically be ≥98%.

-

Isotopic Purity: Determined by MS and should be high (typically >98%) to minimize cross-talk with the analyte signal.[4]

-

Residual Solvents: Determined by GC-HS.

-

Water Content: Determined by Karl Fischer titration.

Stability:

The stability of the deuterium label must be ensured under the conditions of the bioanalytical method to prevent back-exchange with protons.[4] Stability studies should be conducted in the analytical solvent and in the biological matrix at various temperatures to confirm that the isotopic label is robust.

Conclusion

Promestriene-d3 is an indispensable tool for the accurate quantification of Promestriene in research and clinical settings. A thorough understanding of its chemical identity, synthesis, and analytical characterization is essential for its proper use. This guide provides a detailed technical overview, offering insights into the synthesis and comprehensive analytical protocols for the identification and quality control of Promestriene-d3. The methodologies described herein, grounded in established scientific principles and regulatory expectations, serve as a valuable resource for professionals in the pharmaceutical sciences.

References

-

ResearchGate. (n.d.). Determination of promestriene and its related substances by HPLC. Retrieved from [Link]

-

PubChem. (n.d.). Promestriene. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Promestriene-d3. Retrieved from [Link]

- Tai, S. S., & Welch, M. J. (2006). Stable Isotope-Coded Quaternization for Comparative Quantification of Estrogen Metabolites by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical chemistry, 78(18), 6596–6602.

-

MDPI. (2020). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

- Prokai, L., Oon, S. M., Prokai-Tatrai, K., Abboud, K. A., & Simpkins, J. W. (2001). Synthesis and biological evaluation of 17beta-alkoxyestra-1,3,5(10)-trienes as potential neuroprotectants against oxidative stress. Journal of medicinal chemistry, 44(1), 110–114.

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

MDPI. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

A Technical Guide to the Isotopic Enrichment of Promestriene-d3 for Pharmaceutical Research

This guide provides an in-depth technical overview of the synthesis, analysis, and quality control of Promestriene-d3, a deuterated analogue of Promestriene. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows. This document will delve into the rationale behind experimental choices, provide detailed methodologies, and offer insights into ensuring the scientific integrity of quantitative bioanalysis.

Introduction to Promestriene and the Role of Isotopic Labeling

Promestriene is a synthetic diethyl-ether of estradiol, a form of estrogen. It is primarily used for its local estrogenic effects in the treatment of conditions such as atrophic vaginitis.[1][2][3] Promestriene exerts its effects by binding to estrogen receptors in target tissues, mimicking the action of natural estrogen and promoting the restoration of normal tissue structure and function.[1][4][5] Its design for local application minimizes systemic absorption, thereby reducing the risk of systemic side effects.[1][6]

In modern pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards (SIL-ISs) is considered the gold standard.[4] Promestriene-d3 is the deuterated analogue of Promestriene, where three hydrogen atoms have been replaced by deuterium.[5][7] This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Promestriene in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][4] The near-identical chemical and physical properties of Promestriene-d3 to the parent drug ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in the analytical process.[4]

Synthesis and Isotopic Enrichment of Promestriene-d3

The synthesis of Promestriene-d3 with high isotopic enrichment is crucial for its function as an internal standard. The goal is to introduce deuterium atoms at a metabolically stable position to prevent back-exchange of deuterium for hydrogen. A plausible synthetic route involves the use of a deuterated starting material.

A representative synthesis could start from a suitable precursor, such as 17β-methoxy-estra-1,3,5(10)-trien-3-ol, which can be alkylated with a deuterated propylating agent like 1-bromopropane-d3. The reaction would proceed via a Williamson ether synthesis.

Illustrative Synthetic Scheme:

Caption: Proposed synthesis of Promestriene-d3.

Purification of the final product is typically achieved through chromatographic techniques such as column chromatography followed by recrystallization to ensure high chemical purity.

Determination of Isotopic Enrichment Levels

The accurate determination of the isotopic enrichment of Promestriene-d3 is critical for its use as an internal standard. The two primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[8]

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic purity.[8][9] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated and non-deuterated species can be quantified.

Table 1: Theoretical and Expected m/z Values for Promestriene and Promestriene-d3

| Compound | Molecular Formula | Exact Mass | [M+H]+ |

| Promestriene | C22H32O2 | 328.2402 | 329.2475 |

| Promestriene-d3 | C22H29D3O2 | 331.2590 | 332.2663 |

Experimental Protocol: LC-HR-MS for Isotopic Enrichment Analysis

-

Sample Preparation: Prepare a stock solution of Promestriene-d3 in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1 µg/mL in 50:50 methanol:water.

-

Chromatography:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute Promestriene (e.g., 50-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Range: m/z 100-500.

-

Resolution: >60,000.

-

Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of Promestriene (m/z 329.2475) and Promestriene-d3 (m/z 332.2663). Integrate the peak areas and calculate the isotopic enrichment.

-

Causality Behind Experimental Choices:

-

High-Resolution MS: This is essential to resolve the isotopic peaks from potential isobaric interferences and to accurately determine the mass defects.

-

Reversed-Phase Chromatography: C18 columns are well-suited for retaining and separating moderately nonpolar molecules like Promestriene.

-

Acidified Mobile Phase: The addition of formic acid promotes protonation of the analyte, leading to better ionization efficiency in positive ESI mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H (Deuterium) NMR, provides valuable information about the location and extent of deuteration.[2][10]

-

¹H NMR: In the ¹H NMR spectrum of a highly enriched Promestriene-d3 sample, the signal corresponding to the protons on the deuterated propyl group will be significantly diminished or absent. The integration of any residual proton signals at these positions can be used to estimate the isotopic enrichment.

-

²H NMR: A ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms.[10] This confirms the location of the label. The integral of this signal, when compared to a known standard, can be used for quantification.[2]

Experimental Protocol: NMR for Structural Confirmation and Enrichment Estimation

-

Sample Preparation: Dissolve an accurately weighed amount of Promestriene-d3 (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard proton NMR experiment.

-

Data Analysis: Compare the spectrum to that of an authentic standard of non-deuterated Promestriene. Integrate the signals of interest to determine the extent of deuteration.

-

-

²H NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.

-

Experiment: A standard deuterium NMR experiment.

-

Data Analysis: Identify the chemical shift of the deuterium signal to confirm the position of labeling.

-

Causality Behind Experimental Choices:

-

High-Field NMR: Provides better signal dispersion and sensitivity, which is important for detecting low-level residual proton signals.

-

Deuterated Solvent: The use of a deuterated solvent is standard practice in NMR to avoid large solvent signals that would obscure the analyte signals.[11]

Regulatory Considerations and Quality Control

The use of stable isotope-labeled internal standards in regulated bioanalysis is governed by guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4] These guidelines emphasize the need for well-characterized internal standards.

Key Quality Control Parameters:

-

Chemical Purity: The chemical purity of Promestriene-d3 should be high (typically >98%) to avoid interference from impurities. This is often determined by HPLC with UV or MS detection.

-

Isotopic Enrichment: The isotopic enrichment should be as high as possible (ideally >98% or >99%) to minimize the contribution of the unlabeled analyte in the internal standard solution.

-

Isotopic Stability: The deuterium label should be in a position that is not susceptible to exchange under physiological or analytical conditions.

-

Cross-Talk: The contribution of the Promestriene-d3 signal to the mass channel of Promestriene, and vice versa, should be assessed and minimized. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[12]

Caption: Quality control workflow for Promestriene-d3.

Application in a Quantitative Bioanalytical Method

The primary application of Promestriene-d3 is as an internal standard in LC-MS/MS methods for the quantification of Promestriene in biological matrices like plasma or tissue homogenates.

Table 2: Example LC-MS/MS Parameters for Promestriene Quantification

| Parameter | Value |

| LC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | |

| Ionization | ESI Positive |

| MRM Transition | |

| Promestriene | 329.2 -> 159.1 |

| Promestriene-d3 | 332.2 -> 162.1 |

Sample Preparation Protocol: Protein Precipitation

-

To 100 µL of plasma sample, add 20 µL of Promestriene-d3 internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

Causality Behind Experimental Choices:

-

Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.

-

LC-MS/MS: This technique provides high sensitivity and selectivity, which is necessary for quantifying low concentrations of drugs in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition.

Conclusion

Promestriene-d3 is an essential tool for the accurate and precise quantification of Promestriene in pharmaceutical research and development. This guide has provided a comprehensive overview of the key technical aspects related to its synthesis, characterization, and application. By understanding the principles behind the methodologies and adhering to rigorous quality control standards, researchers can ensure the integrity and reliability of their bioanalytical data, which is fundamental to the successful development of new therapeutic agents.

References

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace. (URL: [Link])

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). (URL: [Link])

- applications of quantitative d-nmr in analysis of deuterium enriched compounds. (URL: )

-

LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain. (URL: [Link])

-

Deuterium NMR - Wikipedia. (URL: [Link])

-

Promestriene D3 | - ArtMolecule. (URL: [Link])

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (URL: [Link])

-

Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate. (URL: [Link])

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. (URL: [Link])

Sources

- 1. scispace.com [scispace.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Promestriene-D3 - Acanthus Research [acanthusresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 11. studymind.co.uk [studymind.co.uk]

- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Technical Guide: Stability and Handling of Promestriene-d3 in Solvent Solutions

This technical guide details the stability profile, solvent engineering, and validation protocols for Promestriene-d3 , a deuterated internal standard used in bioanalytical assays.

Executive Summary

Promestriene-d3 is the stable isotope-labeled analog of Promestriene (3-propoxy-17β-methoxyestradiol). In quantitative bioanalysis (LC-MS/MS), it serves as a critical Internal Standard (IS) to correct for matrix effects, extraction recovery, and ionization variability.[1]

The reliability of Promestriene-d3 depends entirely on its isotopic integrity (resistance to deuterium-hydrogen exchange) and chemical stability (resistance to ether hydrolysis). This guide provides a self-validating framework for preparing, storing, and monitoring Promestriene-d3 solutions, emphasizing the prevention of acid-catalyzed degradation and solvent-mediated isotopic scrambling.

Physicochemical Profile & Isotopic Risk

Understanding the molecule's structure is the first step in stability assurance. Promestriene is a diether derivative of estradiol.[2][3]

-

Chemical Structure: 17β-methoxy-3-propoxyestra-1,3,5(10)-triene.[4]

-

Lipophilicity: High (LogP ~6.0). It is significantly more hydrophobic than estradiol due to the alkylation of both hydroxyl groups.

-

Deuterium Labeling: Typically, the label is incorporated into the 17β-methoxy group (-OCD₃) or the 3-propoxy group .

-

Risk Assessment: Deuterium atoms on alkyl ethers are chemically stable and non-exchangeable under neutral conditions. However, if the label is located on the steroid backbone (e.g., positions 2, 4, 16), the risk of acid/base-catalyzed exchange increases significantly in protic solvents.

-

Table 1: Physicochemical Properties Relevant to Stability

| Property | Value / Characteristic | Implication for Handling |

| Solubility | High in DMSO, DMF, THF; Moderate in ACN, MeOH; Low in Water. | Avoid aqueous stock solutions. Use DMSO or ACN for primary stocks. |

| pKa | Non-ionizable (ethers). | pH adjustments are for chromatography, not solubility enhancement. |

| Hydrolysis Risk | Susceptible to acid-catalyzed ether cleavage. | CRITICAL: Avoid storage in acidic acidified solvents (e.g., 0.1% Formic Acid). |

| Isotopic Risk | Low for alkyl-d3; Moderate for backbone-d. | Use aprotic solvents (Acetonitrile) to eliminate D/H exchange potential. |

Solvent Engineering & Solution Preparation

The choice of solvent dictates the shelf-life of the standard. A "one-solvent-fits-all" approach is scientifically flawed for deuterated ethers.

Primary Stock Solution (>1 mg/mL)

Recommended Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Rationale: Promestriene is highly lipophilic. DMSO prevents precipitation during freezing (-20°C) better than methanol.

-

Precaution: DMSO is hygroscopic. Moisture absorption can lead to gradual hydrolysis over years. Store in amber glass with a PTFE-lined cap, purged with Nitrogen/Argon.

Working Stock Solution (1–10 µg/mL)

Recommended Solvent: Acetonitrile (ACN).

-

Rationale: ACN is aprotic . Unlike Methanol (protic), ACN cannot donate protons, mathematically reducing the probability of D/H exchange to near zero. It is also easily evaporated if solvent switching is required.

-

Stability: 6 months at -20°C.

LC-MS/MS Infusion/Injection Solution

Recommended Solvent: 50:50 Acetonitrile:Water (Neutral).

-

Warning: Do NOT store Promestriene-d3 in acidic mobile phases (e.g., 0.1% Formic Acid) for extended periods (>24 hours). The ether linkages at C3 and C17 are acid-labile. Prolonged exposure to low pH can hydrolyze the molecule back to Estradiol derivatives, causing a loss of signal and "ghost" peaks in the estradiol channel.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision logic for solvent selection to maximize chemical and isotopic stability.

Stability Validation Protocol

Researchers must not rely solely on vendor certificates. The following protocol provides a self-validating system to confirm stability in your specific laboratory conditions.

The "Isotopic Cross-Talk" Test

This test determines if the deuterium label is unstable or if the standard contains unlabeled Promestriene impurities.

Methodology:

-

Prepare a 100 ng/mL solution of Promestriene-d3 in 50:50 ACN:Water.

-

Inject into the LC-MS/MS system monitoring two transitions:

-

Transition A (IS): Promestriene-d3 Precursor → Product (e.g., 331.5 → Product).

-

Transition B (Analyte): Promestriene (Unlabeled) Precursor → Product (e.g., 328.5 → Product).

-

-

Calculate Cross-Talk Ratio:

-

Acceptance Criteria: The response in the unlabeled channel (B) should be < 0.5% of the IS channel. If it increases over time (e.g., Week 1 vs. Week 4), deuterium loss is occurring .

Acid Hydrolysis Stress Test

To verify the robustness of the ether linkage against your mobile phase:

-

Control: Promestriene-d3 in ACN (Neutral).

-

Test: Promestriene-d3 in Mobile Phase (e.g., ACN + 0.1% Formic Acid).

-

Incubate both at Room Temperature for 24 hours.

-

Analyze via LC-MS.

-

Result: If the Test sample shows >5% signal loss compared to Control, the ether is hydrolyzing. Action: Prepare samples in neutral solvent and mix with acid on-line (via tee-junction) or keep autosampler at 4°C.

Diagram 2: Stability Validation Workflow

Caption: Routine validation workflow to ensure IS integrity before batch analysis.

Storage & Handling Best Practices

To ensure data integrity (E-E-A-T), follow these authoritative handling rules:

-

Temperature: Store neat powder and primary stocks at -20°C . For long-term (>1 year), -80°C is preferred to halt all kinetic degradation.

-

Light Protection: Steroids can undergo photo-oxidation. Use amber vials or wrap clear vials in aluminum foil.

-

Container Material: Use Glass (Silanized preferred) or high-quality Polypropylene. Avoid low-density plastics which may leach plasticizers (phthalates) that interfere with MS signals in the steroid mass range.

-

Headspace: Flush opened vials with Nitrogen or Argon to displace oxygen and moisture before re-sealing.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9883915, Promestriene. Retrieved from [Link]

-

Biotage. (2023).[5] Injection Solvents for Reversed-Phase Flash Purification. Retrieved from [Link]

Sources

Tracing the Localized Estrogen: Metabolic Pathway Analysis and Quantification of Promestriene using Promestriene-d3 in LC-MS/MS

Executive Summary

The bioanalytical quantification of locally acting synthetic hormones presents a unique challenge: distinguishing trace systemic leakage from endogenous steroid baselines. Promestriene, a synthetic estrogen ether, is widely utilized for the treatment of genitourinary syndrome of menopause (GSM) and vaginal atrophy, particularly in breast cancer survivors, due to its minimal systemic absorption.

This technical guide explores the pharmacokinetic profile and hepatic metabolic pathways of promestriene. Furthermore, it outlines a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Promestriene-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure absolute quantitative accuracy and mechanistic integrity during metabolic profiling.

The Pharmacological Niche and Structural Chemistry

Promestriene is chemically defined as the 3-propyl and 17β-methyl ether of estradiol[1]. Unlike traditional esterified prodrugs (e.g., estradiol valerate) which are rapidly hydrolyzed by ubiquitous tissue esterases into active systemic estradiol, promestriene's diether linkages are highly resistant to local enzymatic cleavage.

Causality of Local Action

The structural choice of etherification at the C3 and C17 positions is deliberate. It prevents the molecule from binding effectively to systemic estrogen receptors while allowing it to exert localized trophic effects on the vaginal mucosa. Because the ether bonds require specific oxidative dealkylation by hepatic cytochrome P450 enzymes to break down, the drug must reach the liver to be metabolized[2]. However, clinical and ex vivo studies demonstrate that less than 2% of topically applied promestriene is absorbed into systemic circulation[3]. Consequently, systemic estrogenic biomarkers, such as circulating estrone sulfate (E1S), remain statistically unaffected following treatment[4].

Metabolic Pathway and Pharmacokinetics

When trace amounts of promestriene do enter the systemic circulation, they are transported via the portal vein to the liver. The primary metabolic breakdown is mediated by hepatic enzymes CYP3A4 and CYP1A2 [2].

The metabolic pathway involves:

-

Oxidative Dealkylation: Cleavage of the 3-propyl and 17β-methyl groups, yielding trace amounts of estradiol and estrone.

-

Phase II Conjugation: Rapid sulfation and glucuronidation of these metabolites to facilitate biliary and renal excretion.

Figure 1: Pharmacokinetic distribution and hepatic metabolic pathway of Promestriene.

Quantitative Pharmacokinetic Summary

To understand the analytical requirements, we must first look at the established pharmacokinetic and metabolic parameters of promestriene.

| Parameter | Value / Observation | Clinical Implication |

| Systemic Absorption | < 2% of applied dose | Safe for breast cancer survivors[3][5]. |

| Tissue Distribution Ratio | Epidermis:Dermis ~ 6.6:1 | Confirms localized retention[3]. |

| Primary Hepatic Enzymes | CYP3A4, CYP1A2 | Potential for drug-drug interactions if systemic levels rise[2]. |

| Serum Estrone Sulfate (E1S) | Pre: 533 pg/mL → Post: 374 pg/mL (p=0.39) | No significant systemic estrogenic conversion[4][6]. |

Bioanalytical Strategy: The Role of Promestriene-d3

Because systemic absorption is remarkably low, quantifying promestriene and its metabolites in plasma or tissue homogenates requires an assay with exceptional sensitivity (sub-pg/mL limits of quantification).

Why Promestriene-d3?

In LC-MS/MS, matrix effects (ion suppression or enhancement caused by co-eluting endogenous lipids) can severely skew quantitative results. By utilizing Promestriene-d3 (where three hydrogen atoms are replaced by deuterium), we introduce an internal standard that is chemically and chromatographically identical to the target analyte but possesses a distinct mass-to-charge ratio (

-

Causality of Choice: Promestriene-d3 co-elutes exactly with unlabeled promestriene. Any matrix-induced ionization suppression affecting the analyte will affect the d3-IS equally. By calculating the ratio of the analyte peak area to the IS peak area, the protocol becomes a self-validating system , automatically correcting for extraction losses and matrix effects.

Experimental Protocol: LC-MS/MS Workflow

The following methodology details a validated extraction and quantification protocol for promestriene in biological matrices.

Step 1: Sample Preparation & IS Spiking

-

Aliquot 200 µL of plasma or tissue homogenate into a clean microcentrifuge tube.

-

Spike with 20 µL of Promestriene-d3 working solution (concentration: 500 pg/mL in methanol).

-

Vortex for 30 seconds to ensure complete equilibration between the endogenous matrix and the internal standard.

Step 2: Liquid-Liquid Extraction (LLE)

Scientific Rationale: Promestriene is highly lipophilic due to its diether structure. LLE using a non-polar solvent is chosen over protein precipitation to selectively extract the steroid while leaving behind polar phospholipids that cause severe ion suppression in the mass spectrometer.

-

Add 1.0 mL of Methyl tert-butyl ether (MTBE) / Hexane (80:20, v/v) to the sample.

-

Shake mechanically for 10 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 50% Water / 50% Acetonitrile with 0.1% Formic Acid).

Step 3: UHPLC-MS/MS Parameters

-

Column: C18 Sub-2 µm particle size (e.g., 2.1 x 50 mm) to ensure sharp peak shapes and rapid separation.

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 50% B to 95% B over 3 minutes.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

MRM Transitions (Representative):

-

Promestriene:

329.5 -

Promestriene-d3:

332.5

-

Figure 2: LC-MS/MS bioanalytical workflow utilizing Promestriene-d3 as an internal standard.

Step 4: System Suitability and Validation Criteria

To ensure the protocol is self-validating, the following parameters must be met in every analytical batch:

| Validation Parameter | Acceptance Criteria | Rationale |

|---|

| Calibration Curve Linearity |

Conclusion

The pharmacological efficacy of promestriene relies entirely on its structural resistance to local metabolism, ensuring its therapeutic action remains confined to the vaginal mucosa. When investigating its pharmacokinetic safety—especially in high-risk populations like breast cancer survivors—the use of highly sensitive LC-MS/MS is non-negotiable. By integrating Promestriene-d3 as a stable isotope-labeled internal standard, researchers can confidently trace metabolic pathways, correct for complex biological matrix effects, and validate the minimal systemic footprint of this specialized therapeutic agent.

References

-

(PDF) Promestriene, a specific topic estrogen. Review of 40 years of vaginal atrophy treatment: Is it safe even in cancer patients? - ResearchGate. Available at:[Link]

-

Effect of one-month treatment with vaginal promestriene on serum estrone sulfate levels in cancer patients: a pilot study - PubMed. Available at:[Link]

-

Promestriene | C22H32O2 | CID 9883915 - PubChem - NIH. Available at: [Link]

-

Therapeutic Choices for Genitourinary Syndrome of Menopause (GSM) in Breast Cancer Survivors: A Systematic Review and Update - MDPI. Available at:[Link]

-

Ex vivo absorption of promestriene from oil-in-water emulsion into infant foreskin - PubMed. Available at:[Link]

Sources

- 1. Promestriene | C22H32O2 | CID 9883915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ex vivo absorption of promestriene from oil-in-water emulsion into infant foreskin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of one-month treatment with vaginal promestriene on serum estrone sulfate levels in cancer patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

difference between Promestriene and Promestriene-d3

Bioanalytical Distinctions, Structural Properties, and LC-MS/MS Applications

Executive Summary

This technical guide delineates the critical differences between Promestriene (a therapeutic diethyl-ether of estradiol) and Promestriene-d3 (its stable isotope-labeled analog). While Promestriene serves as a topical estrogenic agent designed for minimal systemic absorption, Promestriene-d3 is exclusively a bioanalytical tool. It functions as the Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, essential for normalizing matrix effects and ionization variability during the quantification of Promestriene in biological matrices.

Part 1: Chemical Identity & Structural Divergence

The fundamental difference lies in the isotopic composition used to distinguish the analyte (drug) from the standard (reference) during mass spectrometry.

Comparative Physicochemical Profile

| Feature | Promestriene (Analyte) | Promestriene-d3 (Internal Standard) |

| CAS Number | 39219-28-8 | 1316849-37-2 |

| IUPAC Name | 17β-methoxy-3-propoxyestra-1,3,5(10)-triene | 17β-methoxy-3-(propoxy-d3 )estra-1,3,5(10)-triene |

| Molecular Formula | C₂₂H₃₂O₂ | C₂₂H₂₉D₃O₂ |

| Molecular Weight | 328.5 g/mol | 331.5 g/mol |

| Key Modification | Standard Propyl ether (-O-CH₂CH₂CH₃) | Deuterated Propyl ether (-O-CD₂CD₂CD₃ or similar) |

| Primary Utility | Therapeutic (Vaginal Atrophy) | Analytical (Quantification Reference) |

Structural Significance

Promestriene is a diether derivative of estradiol.[1][2][3] Unlike estradiol, which has two hydroxyl groups (-OH) at C3 and C17, Promestriene is alkylated at both positions (3-propyl and 17-methyl).

-

Promestriene: The 3-propyl group renders the molecule lipophilic and prevents rapid hepatic metabolism if absorbed.

-

Promestriene-d3: The deuterium label is typically incorporated into the 3-propyl chain . This location is metabolically stable and non-exchangeable, ensuring the isotopic label is not lost during sample extraction or chromatography, a critical requirement for accurate quantification.

Part 2: The Therapeutic Agent (Promestriene)[3][5]

Mechanism of Action

Promestriene exerts local estrogenic effects on the vaginal mucosa.[3] It restores trophism to the vaginal epithelium by interacting with estrogen receptors.

-

Local Selectivity: The diether structure limits systemic absorption and prevents conversion back to estradiol in the systemic circulation.

-